molecular formula C6H13ClN2O B13900129 (3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride

(3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride

Cat. No.: B13900129
M. Wt: 164.63 g/mol
InChI Key: VVLJWRYGOHFHBT-UYXJWNHNSA-N
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Description

(3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride typically involves the stereoselective reduction of diketones or the cyclization of appropriate precursors. One common method includes the reduction of diketones using diketoreductase enzymes, which offer high stereoselectivity and efficiency . Another approach involves the nucleophilic substitution reactions where aromatic carboxylic acids react with piperazine derivatives .

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their cost-effectiveness and environmental benefits. The use of flow microreactor systems has also been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different stereoisomers or reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, especially in the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include diketoreductase enzymes for reduction, aromatic carboxylic acids for substitution, and oxidizing agents like hydrogen peroxide for oxidation .

Major Products Formed

The major products formed from these reactions include various stereoisomers, N-oxides, and substituted derivatives, which can have different biological and chemical properties .

Scientific Research Applications

(3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block and its diverse applications in various fields make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

IUPAC Name

(3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride

InChI

InChI=1S/C6H12N2O.ClH/c1-4-3-7-6(9)5(2)8-4;/h4-5,8H,3H2,1-2H3,(H,7,9);1H/t4-,5+;/m0./s1

InChI Key

VVLJWRYGOHFHBT-UYXJWNHNSA-N

Isomeric SMILES

C[C@H]1CNC(=O)[C@H](N1)C.Cl

Canonical SMILES

CC1CNC(=O)C(N1)C.Cl

Origin of Product

United States

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